![molecular formula C18H11BrClN5O2 B2438025 5-Brom-2-chlor-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamid CAS No. 899752-51-3](/img/structure/B2438025.png)
5-Brom-2-chlor-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound belonging to the class of aromatic amides. It is recognized for its complex molecular structure that includes both halogenation and heterocyclic features. The compound exhibits significant potential in various scientific fields, notably in medicinal chemistry and biological studies.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a critical building block in synthetic organic chemistry, facilitating the construction of more complex molecular structures through various reaction pathways.
Biology
In biological research, it is used to study protein-ligand interactions due to its ability to bind to specific proteins and enzymes, allowing insights into the mechanisms of biochemical processes.
Medicine
Medically, the compound has potential therapeutic applications. Its unique structure allows it to interact with biological targets, making it a candidate for drug development in areas such as anti-cancer and anti-inflammatory treatments.
Industry
Industrially, it may be used in the development of advanced materials with specialized properties, such as enhanced stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step chemical reactions. One common synthetic route includes:
Starting Material Preparation: : The initial stage begins with the preparation of precursor molecules, such as 5-bromo-2-chlorobenzoic acid and 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Amide Bond Formation: : The key step involves the formation of the amide bond. This is typically achieved through a coupling reaction between 5-bromo-2-chlorobenzoic acid and the amine derivative of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under inert atmospheric conditions.
Purification: : The final product is purified using chromatographic techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production process is scaled up, often incorporating automated synthesis machines to ensure precision and efficiency. Advanced purification systems like HPLC (High-Performance Liquid Chromatography) are employed to maintain the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : Due to the presence of halogens (bromine and chlorine), the compound can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: : Although the compound is primarily stable, certain conditions can promote oxidation or reduction reactions, especially affecting the pyrazolo[3,4-d]pyrimidine moiety.
Condensation and Cyclization: : The functional groups in the compound allow for potential condensation and cyclization reactions, useful in structural modifications.
Common Reagents and Conditions
Nucleophiles: : For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: : Agents such as hydrogen peroxide or potassium permanganate may be used under specific conditions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride can be utilized for reduction reactions.
Major Products Formed
Substituted Derivatives: : Substitution reactions yield various substituted derivatives, which could be further explored for different applications.
Oxidation/Reduction Products: : These reactions primarily alter the electronic properties of the compound, forming products with different oxidation states.
Wirkmechanismus
The mechanism by which 5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exerts its effects involves several pathways:
Molecular Targets: : The compound primarily targets enzymes and receptor proteins, altering their activity and influencing biochemical pathways.
Pathways Involved: : It may modulate signaling pathways, impacting processes such as cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparing 5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide with other similar compounds highlights its unique properties:
Structural Uniqueness: : Unlike simpler aromatic amides, this compound's complex structure incorporates multiple functional groups, increasing its reactivity and versatility.
Related Compounds: : Similar compounds include 5-bromo-2-chlorobenzamide and N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-yl)benzamide, which share core structures but differ in their functional groups, resulting in varied chemical and biological properties.
By maintaining a focus on these unique attributes and versatile applications, 5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out as a significant compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN5O2/c19-11-6-7-15(20)13(8-11)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-4-2-1-3-5-12/h1-10H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIFWPGFWHIQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Fluoro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2437943.png)
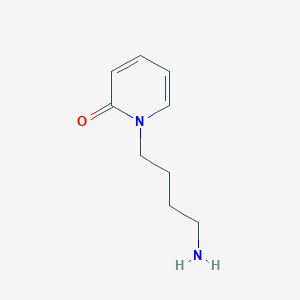
![2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2437948.png)
![N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2437949.png)
![2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2437950.png)
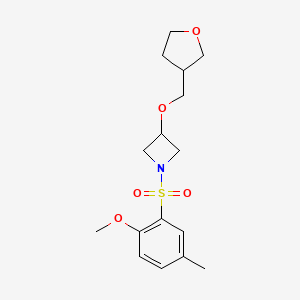
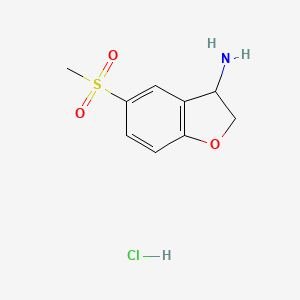
![4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2437955.png)
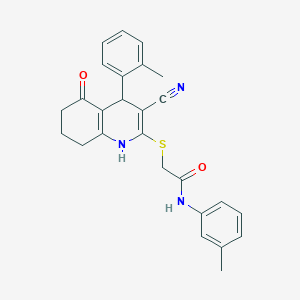

![3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2437958.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437959.png)
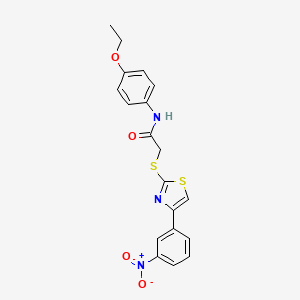
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2437964.png)
